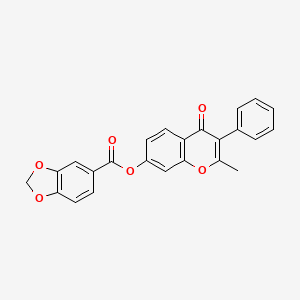
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate, also known as apigenin-7,5'-dibenzoate, is a flavonoid compound that has attracted significant attention from scientists due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Applications De Recherche Scientifique
Synthesis and Structural Studies
The compound has been used in the synthesis and structural analysis of chromane derivatives. Studies like those by Ciolkowski et al. (2009) focused on the synthesis of similar compounds and their conformational analysis using various spectroscopic techniques and X-ray analysis (Ciolkowski, Małecka, Modranka, & Budzisz, 2009).
Complex Formation with Metal Ions
Research by Myannik et al. (2018) explored the synthesis of novel organic ligands similar to the compound . These ligands were used to form complexes with copper(II), cobalt(II), and nickel(II), demonstrating the potential of such compounds in complex formation and coordination chemistry (Myannik, Yarovenko, Beloglazkina, Moiseeva, & Krayushkin, 2018).
Antimicrobial Activity
There is significant interest in the antimicrobial properties of derivatives of this compound. For instance, Ghashang et al. (2013) described a solvent-free method for synthesizing derivatives with considerable in vitro antimicrobial activity against various bacterial and fungal strains (Ghashang, Mansoor, & Aswin, 2013). Additionally, Behrami and Dobroshi (2019) synthesized new derivatives and tested their antibacterial effects, showing promising results (Behrami & Dobroshi, 2019).
Spectroscopic and Luminescence Properties
Kozlov et al. (2010) investigated the spectral luminescence properties of compounds obtained from similar chemical reactions, which could have implications in fields like material science and photophysics (Kozlov, Bondarev, Knyukshto, Odnoburtsev, & Basalaeva, 2010).
Propriétés
IUPAC Name |
(2-methyl-4-oxo-3-phenylchromen-7-yl) 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16O6/c1-14-22(15-5-3-2-4-6-15)23(25)18-9-8-17(12-20(18)29-14)30-24(26)16-7-10-19-21(11-16)28-13-27-19/h2-12H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCLEYQVZKUDGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

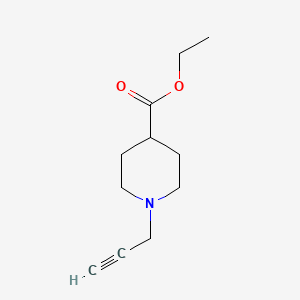
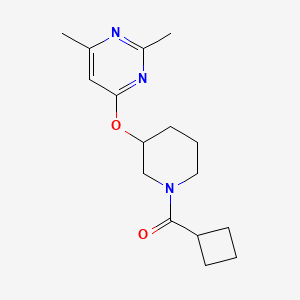
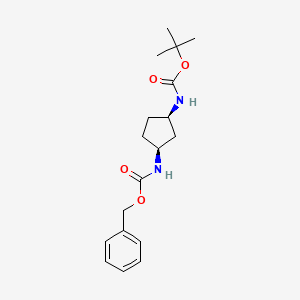
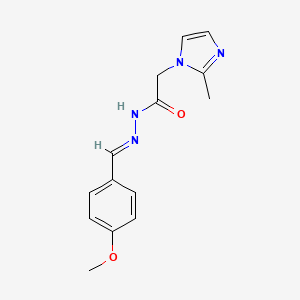
![(E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2360161.png)
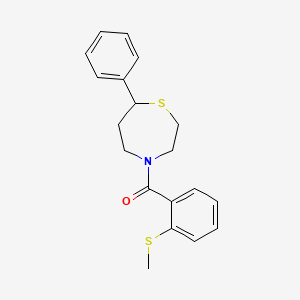

![6-Allyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2360165.png)

![2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2360167.png)
![1-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2360171.png)
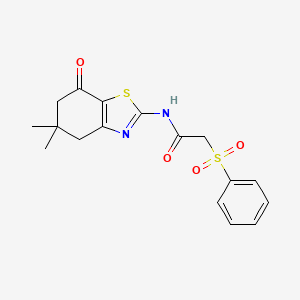

![1,6-Diazaspiro[3.5]nonan-2-one](/img/structure/B2360174.png)